
Potassium trans-trifluoro(2-isopropylcyclopropyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide is a chemical compound with the molecular formula C6H11BF3K. It is a boron-containing compound that features a cyclopropyl group substituted with an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide typically involves the reaction of a cyclopropylboronic acid derivative with potassium fluoride and a trifluoromethylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compound. The process can be summarized as follows:
Starting Materials: Cyclopropylboronic acid derivative, potassium fluoride, trifluoromethylating agent.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.
Procedure: The cyclopropylboronic acid derivative is dissolved in the anhydrous solvent, followed by the addition of potassium fluoride and the trifluoromethylating agent. The reaction mixture is stirred under an inert atmosphere until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and atmosphere. The product is typically purified using industrial-scale crystallization and filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions
rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Borohydride compounds.
Substitution: Various substituted cyclopropylboron compounds.
Wissenschaftliche Forschungsanwendungen
rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide has several scientific research applications, including:
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide involves the interaction of the boron center with various molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, enhancing its reactivity. The cyclopropyl group provides steric hindrance, influencing the compound’s selectivity in reactions. The molecular pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide
- rac-potassium trifluoro[(1R,2R)-2-ethylcyclopropyl]boranuide
Uniqueness
rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide is unique due to the presence of the isopropyl group on the cyclopropyl ring, which provides distinct steric and electronic properties compared to its methyl and ethyl analogs. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C6H11BF3K |
|---|---|
Molekulargewicht |
190.06 g/mol |
IUPAC-Name |
potassium;trifluoro-[(1R,2R)-2-propan-2-ylcyclopropyl]boranuide |
InChI |
InChI=1S/C6H11BF3.K/c1-4(2)5-3-6(5)7(8,9)10;/h4-6H,3H2,1-2H3;/q-1;+1/t5-,6+;/m0./s1 |
InChI-Schlüssel |
SDRHPPRXXYHLSV-RIHPBJNCSA-N |
Isomerische SMILES |
[B-]([C@@H]1C[C@H]1C(C)C)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C1CC1C(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


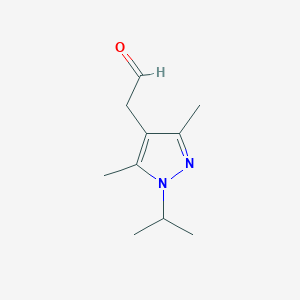
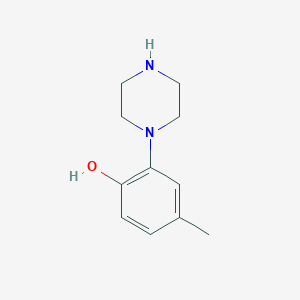

![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)
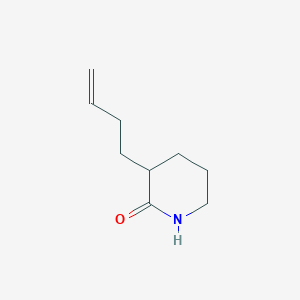
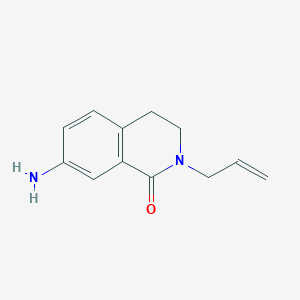
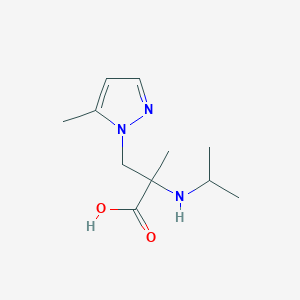
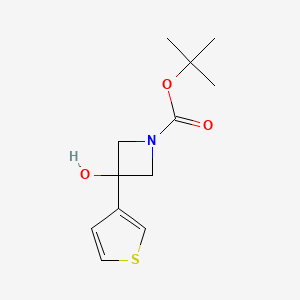

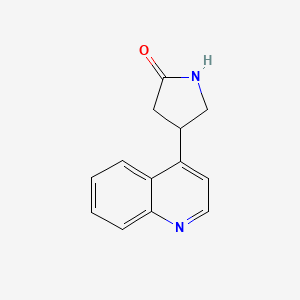
![1,2-Dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidin]-2-onedihydrochloride](/img/structure/B13551415.png)
![N-(2-acetylphenyl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide;hydrochloride](/img/structure/B13551424.png)
![tert-butylN-[2-(hexylamino)ethyl]carbamate](/img/structure/B13551430.png)

